Atovaquone is a synthetic hydroxynaphthoquinone, classified as an antiparasitic and antipneumocystic agent. [] It is commonly used in scientific research to investigate its potential applications as an antimicrobial agent against a wide range of pathogens, including parasites, fungi, and bacteria. []
Atovaquone exerts its antimicrobial activity by inhibiting the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of various pathogens. [, ] This inhibition disrupts the mitochondrial membrane potential, leading to a decline in ATP production and ultimately causing cell death. [, ]
Atovaquone exhibits selective toxicity towards parasites and fungi, sparing mammalian cells due to structural differences in the cytochrome bc1 complex. [] The presence of a phenylalanine residue at position 275 of cytochrome b in bovine bc1 complex, as opposed to leucine in the yeast enzyme, is believed to contribute to the differential sensitivity of these two species to atovaquone. []
Atovaquone demonstrates synergistic effects when combined with other antimicrobial agents, such as proguanil (in the case of malaria) or 5-fluoroorotate (in the case of Plasmodium falciparum). [, ] These synergistic interactions enhance the efficacy of atovaquone by targeting different pathways or reducing the frequency of drug resistance. [, ]
Atovaquone, often in combination with proguanil, is widely studied for the treatment and prophylaxis of malaria caused by Plasmodium falciparum. [, ] Studies have shown its efficacy against multidrug-resistant strains and its ability to inhibit parasite transmission by Anopheles mosquitoes. [, , ]
Atovaquone has demonstrated in vitro and in vivo activity against Toxoplasma gondii, particularly in combination with other antiparasitic drugs. [, , ] Atovaquone nanosuspensions have shown promise in improving the drug's bioavailability and efficacy in treating reactivated toxoplasmic encephalitis in murine models. [, ]
Atovaquone has exhibited antifungal activity against Aspergillus and Fusarium species, both in vitro and in murine models of fungal keratitis. [] Its mechanism of action involves disrupting zinc homeostasis, reducing vacuolar acidification, and impairing mitochondrial function in fungal cells. []
Emerging research suggests potential anticancer effects of atovaquone, particularly in hematological malignancies like acute myeloid leukemia (AML). [, ] Atovaquone has been shown to inhibit STAT3 signaling, suppress oxidative phosphorylation in AML cells, and induce apoptosis in patient-derived xenograft models. [, ]
Further research is needed to explore the therapeutic potential of atovaquone in other infectious diseases and cancers. [, ] Clinical trials evaluating the efficacy of atovaquone in treating conditions like leishmaniasis, fungal infections, and solid tumors are warranted.
Developing personalized treatment strategies that account for individual variations in atovaquone absorption and metabolism could optimize treatment outcomes. [] Therapeutic drug monitoring might play a role in identifying patients requiring dose adjustments or alternative treatment regimens.
References:1. [] "Lengthy Antimalarial Activity of Atovaquone in Human Plasma following Atovaquone-Proguanil Administration"2. [] "Alternative Oxidase Inhibitors Potentiate the Activity of Atovaquone against Plasmodium falciparum"3. [] "Atovaquone for treatment of COVID-19: A prospective randomized, double-blind, placebo-controlled clinical trial"4. [] "[Effects of atovaquone and astragalus combination on the treatment and IL-2, IL-12, IFN-γ levels on mouse models of acute toxoplasmosis]."5. [] "Atovaquone is active against AML by upregulating the integrated stress pathway and suppressing oxidative phosphorylation."6. [] "Atovaquone Impairs Growth of Aspergillus and Fusarium Keratitis Isolates by Modulating Mitochondrial Function and Zinc Homeostasis"7. [] "Atovaquone and proguanil hydrochloride: a review of nonclinical studies."8. [] "Plasma concentrations of atovaquone given to immunocompromised patients to prevent Pneumocystis jirovecii"9. [] "Molecular Basis for Atovaquone Binding to the Cytochrome bc1 Complex*"10. [] "Recent Advances in the Management of AIDS-related Opportunistic Infections"11. [] "Resistance mutations reveal the atovaquone‐binding domain of cytochrome b in malaria parasites"12. [] "In vitro activity of atovaquone against Leishmania chagasi promastigotes"13. [] "Fitness of P. berghei carrying atovaquone-resistance mutations in the mitochondrial DNA"14. [] "Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand."15. [] "In vitro and in vivo activities of the hydroxynaphthoquinone atovaquone alone or combined with pyrimethamine, sulfadiazine, clarithromycin, or minocycline against Toxoplasma gondii"16. [] "Atovaquone: A Review with Emphasis on its Role in the Treatment of Pneumocystis Carinii Pneumonia"17. [] "Frequency of drug resistance in Plasmodium falciparum: a nonsynergistic combination of 5-fluoroorotate and atovaquone suppresses in vitro resistance"18. [] "Atovaquone: a new antipneumocystis agent."19. [] "Transmissibility of clinically relevant atovaquone-resistant Plasmodium falciparum by anopheline mosquitoes"20. [] "Targeting mitochondria by anthelmintic drug atovaquone sensitizes renal cell carcinoma to chemotherapy and immunotherapy"21. [] "Atovaquone suspension for treatment of Pneumocystis carinii pneumonia in HIV-infected patients"22. [] "Atovaquone exposure and Pneumocystis jirovecii cytochrome b mutations: French data and review of the literature."23. [] "Atovaquone Nanosuspensions Show Excellent Therapeutic Effect in a New Murine Model of Reactivated Toxoplasmosis"24. [] "Atovaquone Maintenance Therapy Prevents Reactivation of Toxoplasmic Encephalitis in a Murine Model of Reactivated Toxoplasmosis"25. [] "Repurposing Atovaquone as a Therapeutic against Acute Myeloid Leukemia (AML): Combination with Conventional Chemotherapy Is Feasible and Well Tolerated"
Further investigations are needed to understand and circumvent the emergence of atovaquone resistance in various pathogens. This could involve identifying novel drug targets, developing new drug formulations with improved bioavailability, or exploring synergistic combinations with other antimicrobial agents. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4